molecular formula C10H8O4 B3042300 Cubane-1,3-dicarboxylic acid CAS No. 5604-95-5

Cubane-1,3-dicarboxylic acid

Cat. No.: B3042300
CAS No.: 5604-95-5
M. Wt: 192.17 g/mol
InChI Key: DAXBGIYGYSEKEH-UHFFFAOYSA-N
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Description

Cubane-1,3-dicarboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a cubic structure Cubane itself is a fascinating molecule due to its unique geometry, where eight carbon atoms are arranged at the corners of a cube This structure imparts significant strain to the molecule, making it highly reactive

Preparation Methods

The synthesis of cubane-1,3-dicarboxylic acid involves several steps, starting from readily available precursors. One common method involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone.

    Bromination: Cyclopentanone is brominated using N-bromosuccinimide to introduce allylic bromine atoms.

    Diels-Alder Reaction: The brominated compound undergoes a Diels-Alder reaction to form a dimer.

    Photochemical Cycloaddition: The dimer is subjected to a photochemical [2+2] cycloaddition to form a cage-like structure.

    Favorskii Rearrangement: The cage-like structure undergoes a Favorskii rearrangement to introduce carboxylic acid groups.

    Decarboxylation: The final step involves decarboxylation to yield this compound

Chemical Reactions Analysis

Cubane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acids to alcohols or other functional groups.

    Substitution: The strained nature of the cubane ring makes it susceptible to nucleophilic substitution reactions.

    Esterification: The carboxylic acid groups can react with alcohols to form esters

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include esters, alcohols, and substituted cubane derivatives.

Scientific Research Applications

Cubane-1,3-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which cubane-1,3-dicarboxylic acid exerts its effects is primarily related to its highly strained structure. The strain in the cubane ring makes it highly reactive, allowing it to participate in various chemical reactions. The carboxylic acid groups can interact with molecular targets through hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Cubane-1,3-dicarboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

cubane-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-7(12)9-3-1-4-2(3)6(9)10(4,5(1)9)8(13)14/h1-6H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXBGIYGYSEKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1C5(C2C3(C45)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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